PLX9486
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX9486; PLX-9486; PLX 9486. |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Plx9486
Structural Basis of KIT Kinase Inhibition by PLX9486
This compound functions as a highly selective type I KIT inhibitor, distinguishing it from many other TKIs that typically bind to the inactive conformation of the kinase nih.govsec.govsec.govnih.gov. This conformational specificity is crucial for its efficacy against certain drug-resistant KIT mutations.
Conformation-Specific Binding Mechanisms (e.g., DFG-in state)
This compound is specifically designed to bind to the active, DFG-in conformation of mutant KIT nih.govsec.govsec.govnih.gov. This binding mode is particularly effective against mutations that stabilize the active conformation of the kinase, rendering it inaccessible to type II inhibitors that require an inactive, DFG-out state for binding nih.govthieme-connect.cominformahealthcare.com. X-ray crystallographic analysis of the KIT D816V mutation, a representative A-loop mutation, revealed that it stabilizes the catalytically active DFG-in conformation, thereby precluding the binding of type II inhibitors to the allosteric pocket nih.govthieme-connect.com. This structural insight was instrumental in the design of this compound as a selective type I KIT inhibitor nih.gov. The crystal structure of bezuclastinib (B8819240) (this compound) complexed with C-KIT demonstrates that its 1H-pyrrolo[2,3-b]pyridine scaffold forms two hydrogen bonds with C673 in the hinge region, and the amide's NH group forms a hydrogen bond with the gatekeeper residue T670 thieme-connect.com. Additionally, the dimethylpyrazole moiety establishes hydrogen bonds with E640 and D810 thieme-connect.com.
Interactions with Specific KIT Mutants (e.g., Exon 17/A-loop mutations)
This compound exhibits potent inhibitory activity against a range of oncogenic KIT mutations. It specifically targets KIT Exon 17 D816V mutations, which are frequently associated with resistance to standard TKIs sec.govsec.govcogentbio.commdpi.com. Beyond D816V, this compound demonstrates activity against primary KIT exon 9 and 11 mutations, as well as secondary exon 17 and 18 mutations, which are often referred to as A-loop mutations nih.govthieme-connect.comprobechem.comnih.govresearchgate.netnih.gov. Conversely, this compound shows less effectiveness against KIT mutations located in exons 13 and 14 mdpi.comresearchgate.netresearchgate.netgistsupport.org.
Kinase Selectivity Profiling of this compound
The selectivity profile of this compound highlights its targeted action against specific oncogenic KIT variants while demonstrating minimal activity against wild-type KIT and other related kinases.
Potency against Oncogenic KIT Variants (e.g., KIT p.D816V, KIT p.V560G/D816V)
In in vitro studies, this compound has shown nanomolar potency against key oncogenic KIT variants. It potently inhibits the growth and KIT phosphorylation in engineered BaF3 cells transformed with KIT p.D816V, with an IC50 of 6.6 nM thieme-connect.comprobechem.comnih.govresearchgate.netresearchgate.net. Similar potency is observed against BaF3 cells expressing the double mutation KIT p.V560G/D816V, with an IC50 of 7.1 nM thieme-connect.comprobechem.comnih.govresearchgate.netresearchgate.net. This represents approximately 300- to 600-fold greater potency than achieved by imatinib (B729) against these mutations thieme-connect.comresearchgate.net. Further biochemical and cell-based assays confirm its potent activity:
Table 1: Potency of this compound against Oncogenic KIT Variants
| Assay | IC50 (nM) | Reference |
| KIT D816V kinase activity | 1.125 | sec.govsec.govcogentbio.com |
| KIT D814Y autophosphorylation (P815 cells) | 12 | sec.govsec.govcogentbio.com |
| Ba/F3 KIT D816V growth | 12 | sec.govsec.govcogentbio.com |
| BaF3 KIT p.D816V growth | 6.6 | thieme-connect.comprobechem.comnih.govresearchgate.netresearchgate.net |
| BaF3 KIT p.V560G/D816V growth | 7.1 | thieme-connect.comprobechem.comnih.govresearchgate.netresearchgate.net |
Selectivity against Wild-Type KIT and Related Kinases (e.g., FMS, KDR/VEGFR2, PDGFRα)
This compound demonstrates high selectivity for mutant KIT over wild-type KIT and other related kinases. It is more than 150-fold selective for mutant KIT compared to wild-type KIT gistsupport.org.
Table 2: Selectivity Profile of this compound against Wild-Type KIT and Related Kinases
| Enzyme | IC50 (nM) | Reference |
| c-Kit (wt) | >5000 | sec.govsec.govcogentbio.com |
| FMS | 602.4 | sec.govsec.govcogentbio.com |
| KDR/VEGFR2 | >5000 | sec.govsec.govcogentbio.com |
| PDGFRα | >5000 | sec.govsec.govcogentbio.com |
| PDGFRα D842V | 104.3 | sec.govsec.govcogentbio.com |
This selectivity profile underscores this compound's potential as a targeted therapeutic agent, minimizing off-target effects that can lead to adverse events.
Preclinical Pharmacological Activity of Plx9486
In Vitro Anti-proliferative and Inhibitory Effects
Preclinical studies have demonstrated PLX9486's potent in vitro activity against various KIT-mutant cell lines, highlighting its capacity to inhibit cell growth and KIT phosphorylation.
Engineered Cell Line Models (e.g., BaF3 cells)
This compound exhibits nanomolar potency in inhibiting the growth of engineered BaF3 cells that have been transformed with specific KIT mutations nih.govresearchgate.net. Notably, this includes BaF3 cells expressing the KIT exon 17 mutation (p.D816V) and those with a double KIT exon 11/17 mutation (p.V560G/D816V) nih.govresearchgate.net. This compound also demonstrated inhibitory activity against BaF3 KIT-WT cells stimulated with stem cell factor researchgate.netresearchgate.net.
The inhibitory concentrations (IC50) for cell growth in these models are summarized in the table below:
| Cell Line Model | KIT Genotype | IC50 (nM) | Source |
| BaF3 cells | KIT p.D816V | 6.6 | researchgate.netresearchgate.net |
| BaF3 cells | KIT p.V560G/D816V | 7.1 | researchgate.netresearchgate.net |
| BaF3 cells | KIT-WT stimulated with stem cell factor | 61 | researchgate.netresearchgate.net |
Inhibition of Cell Growth and KIT Phosphorylation
Beyond inhibiting cell proliferation, this compound has been shown to inhibit KIT phosphorylation in these engineered BaF3 cell models nih.govresearchgate.net. This indicates that this compound directly interferes with the activation of the KIT receptor, which is crucial for the growth and survival of GIST cells, particularly those with acquired resistance mutations nih.govresearchgate.netnih.gov.
In Vivo Efficacy in Preclinical Disease Models
The promising in vitro results of this compound have been further substantiated by its efficacy in various in vivo preclinical disease models, particularly those representing imatinib-resistant GISTs.
Patient-Derived Xenograft (PDX) Models of Tyrosine Kinase Inhibitor-Resistant KIT-Mutant Tumors
The in vivo efficacy of this compound has been evaluated using patient-derived xenograft (PDX) models of imatinib-resistant GISTs nih.govresearchgate.netresearchgate.net. These models closely recapitulate the genetic and clinical characteristics of human tumors, making them valuable tools for preclinical drug testing researchgate.net. Two specific PDX models, UZLX-GIST9 and MRL-GIST1, both harboring complex KIT mutations, were utilized nih.govresearchgate.netresearchgate.net.
The mutational profiles of these PDX models are detailed below:
| PDX Model | KIT Mutations | Source |
| UZLX-GIST9 | p.P577del;W557LfsX5;D820G | nih.govresearchgate.net |
| MRL-GIST1 | p.W557_K558del;Y823D | nih.govresearchgate.net |
Antitumor Efficacy and Tumor Regression in Xenograft Models
In these PDX models, this compound demonstrated significant antitumor efficacy nih.govresearchgate.netresearchgate.net. In the UZLX-GIST9 model, treatment with this compound at 100 mg/kg/day resulted in significant inhibition of proliferation nih.govresearchgate.net. In the MRL-GIST1 model, this compound treatment led to significant tumor regression nih.govresearchgate.netresearchgate.net. While both models exhibited resistance to imatinib (B729) and carried primary and secondary KIT exon 11 and 17 mutations, the extent of the antitumor effect of this compound varied, with tumor regression observed in the fast-growing MRL-GIST1 PDX and disease stabilization in the slower-growing UZLX-GIST9 model researchgate.net.
Pharmacodynamic Biomarkers of Response in Preclinical Settings (e.g., Mitogen-Activated Protein Kinase (MAPK) activation inhibition, KIT signaling pathway modulation)
Pharmacodynamic analyses in these preclinical settings revealed key insights into the mechanism of action of this compound nih.govresearchgate.netresearchgate.net. Treatment with this compound led to a pronounced reduction in mitogen-activated protein kinase (MAPK) activation and other downstream effects of the KIT signaling pathway nih.govresearchgate.netresearchgate.net. This inhibition of MAPK activation was evident even after a single dose of this compound nih.govresearchgate.net. Interestingly, while MAPK activation was strongly inhibited, no significant effect on KIT Y703 and Y719 phosphorylation was observed nih.govresearchgate.net. These findings suggest that this compound primarily exerts its antitumor effects through the inhibition of KIT signaling, particularly by modulating downstream pathways like MAPK nih.govresearchgate.net.
Preclinical Pharmacokinetic and Pharmacodynamic Relationship Studies
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) relationship studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted, and how these processes relate to its biological effects. For this compound, these studies have provided insights into its behavior in vivo and its impact on key signaling pathways.
Preclinical Pharmacokinetic (PK) Aspects
A phase 1 study investigating the pharmacokinetic and pharmacodynamic profile of this compound, both as a single agent and in combination with other KIT inhibitors like pexidartinib (B1662808) or sunitinib (B231), established evidence of its activity against resistant GIST wikipedia.orgunige.ch. The plasma concentrations of this compound were analyzed using noncompartmental methods to characterize its PK profile invivochem.com. Furthermore, an optimized formulation of bezuclastinib (B8819240) (this compound) was developed to enhance its bioavailability and reduce the pill burden, suggesting efforts to improve its pharmaceutical properties for potential clinical application uni.lu.
Preclinical Pharmacodynamic (PD) Aspects
Pharmacodynamic analyses in xenograft models provided critical information on the biological impact of this compound. These studies demonstrated a pronounced reduction in mitogen-activated protein kinase (MAPK) activation and other downstream effects of the KIT signaling pathway following this compound administration mims.comwikidata.org. Notably, this inhibitory effect on MAPK activation was observed even after a single dose of this compound, indicating a rapid and sustained pharmacodynamic response mims.comwikidata.org. However, these studies did not show a significant effect on KIT Y703 and Y719 phosphorylation mims.com.
The rationale for combining this compound with other TKIs, such as sunitinib, stems from their complementary inhibition profiles against different KIT mutations. While this compound targets exons 9, 11, 17, and 18 mutations, sunitinib has activity against exons 9, 11, 13, and 14 mutations uni.lu. This combination strategy aims to achieve broad KIT inhibition to drive tumor regression in mutationally heterogeneous GIST patient-derived xenograft models, thereby addressing clonal heterogeneity in resistance invivochem.comuni.lu. Preclinical studies have shown that such a combination leads to broad KIT inhibition and tumor regression in these models uni.lu.
The establishment of a pharmacokinetic/pharmacodynamic relationship for this compound in preclinical settings is crucial for informing optimal dosing strategies for future in vivo efficacy studies idrblab.net.
Mechanisms of Drug Resistance and Strategies for Overcoming Resistance
Analysis of Acquired KIT Mutations Conferring Resistance to Existing TKIs
Acquired resistance to first-line TKIs like imatinib (B729) is primarily driven by the development of secondary mutations within the KIT kinase domain. These mutations are not random but tend to cluster in two critical regions: the ATP-binding pocket (encoded by exons 13 and 14) and the activation loop (encoded by exons 17 and 18). The presence of these secondary mutations can reduce or prevent the binding of existing TKIs by disrupting key hydrogen bonds or altering the protein's conformation.
ATP-Binding Pocket Mutations (e.g., Exons 13 and 14)
Mutations within the ATP-binding pocket of KIT, particularly in exon 13 (e.g., V654A) and exon 14 (e.g., T670I), are common mechanisms of acquired resistance to imatinib. The T670I mutation, for instance, affects the ATP/imatinib pocket of KIT, rendering it insensitive to imatinib. This substitution is homologous to the T315I mutation observed in Chronic Myelogenous Leukemia (CML), which is also responsible for imatinib resistance. While imatinib's efficacy is blunted by these mutations, second-line TKIs like sunitinib (B231) have demonstrated activity against certain ATP-binding pocket mutants, including V654A and T670I.
Activation Loop Mutations (e.g., Exons 17 and 18)
Mutations in the activation loop (A-loop) of the KIT kinase domain, primarily in exons 17 and 18, constitute another major mechanism of resistance, particularly to type II TKIs such as imatinib and sunitinib. The D816V mutation in exon 17 is a significant example, promoting a DFG-in (active) conformation of the A-loop that is incompatible with the binding of type II inhibitors. Other notable activation loop mutations include D816H, D820Y, D820E, N822K, and A829P. These mutations lead to a shift in conformational equilibrium towards the active kinase state and accelerated autophosphorylation, contributing to drug resistance.
Clonal Heterogeneity of Resistance in Preclinical Contexts
The development of drug resistance in GIST is often characterized by significant clonal heterogeneity, where multiple distinct resistance subclones emerge within a single patient or even within different metastatic lesions. This means that a tumor may harbor a variety of secondary KIT mutations, some in the ATP-binding pocket and others in the activation loop. This polyclonal nature of resistance poses a significant challenge to monotherapy, as an inhibitor effective against one subset of mutations may allow other resistant subclones to proliferate, leading to continued disease progression. Patient-derived xenograft (PDX) models have been instrumental in studying this complex heterogeneity and evaluating the efficacy of novel therapeutic strategies against diverse mutational profiles.
PLX9486's Activity Profile Against Specific Resistance Mutations
This compound (also known as CGT-9486 or bezuclastinib) is a novel, highly selective type I KIT inhibitor designed to overcome resistance conferred by activation loop mutations. Unlike type II inhibitors that bind to the inactive conformation of KIT, this compound targets the active, DFG-in conformation, which is often promoted by A-loop mutations.
This compound demonstrates potent activity against primary KIT mutations (exons 9 and 11) and, crucially, against secondary exon 17 and 18 activation loop mutations, including the highly resistant D816V mutation. Preclinical studies have shown its nanomolar potency in inhibiting the growth and KIT phosphorylation of engineered cells transformed with KIT exon 17 mutations (e.g., D816V) and even double mutations like V560G/D816V (exon 11/17). In patient-derived xenograft models of imatinib-resistant GIST, this compound demonstrated significant antitumor efficacy, primarily through the inhibition of KIT signaling.
A key feature of this compound is its high selectivity for mutant KIT over wild-type KIT, with a reported selectivity greater than 150-fold. This selectivity profile suggests a favorable therapeutic window.
The following table summarizes the activity of this compound against various KIT mutations, including comparative data with other TKIs where available:
| KIT Mutation (Exon) | Type of Mutation | This compound Activity | Imatinib Activity | Sunitinib Activity |
| Primary (Exon 9, 11) | Activating | Potent | Sensitive | Sensitive |
| V654A (Exon 13) | ATP-binding pocket | Less effective | Resistant | Effective |
| T670I (Exon 14) | ATP-binding pocket | Less effective | Resistant | Effective |
| D816V (Exon 17) | Activation loop | Potent | Resistant | Resistant |
| D816H (Exon 17) | Activation loop | - | Resistant | Resistant |
| D820Y/E (Exon 17) | Activation loop | - | - | Resistant |
| N822K (Exon 17) | Activation loop | - | Resistant | Resistant |
| A829P (Exon 18) | Activation loop | Potent | Resistant | - |
The potency of this compound against the KIT D816V mutation is highlighted by its half-maximal inhibitory concentration (IC50) of 1.1 nM in biochemical assays. This demonstrates its strong inhibitory effect on this crucial resistance mutation.
| Enzyme/Cell Line | Mutation | This compound IC50 (nM) |
| c-Kit (biochemical assay) | D816V | 1.1 |
| BaF3 cells (growth inhibition) | KIT D816V | 12 |
| BaF3 cells (growth inhibition) | KIT V560G/D816V | Nanomolar potency |
Rational Combination Strategies for Comprehensive KIT Inhibition
Given the clonal heterogeneity of resistance in GIST, a rational strategy to achieve comprehensive KIT inhibition involves combining TKIs with complementary activity profiles. This approach aims to target the diverse spectrum of primary and secondary mutations that may coexist within a patient's tumor.
Complementary Inhibition with Type II KIT Inhibitors (e.g., Sunitinib, Pexidartinib (B1662808) (PLX3397))
Type II KIT inhibitors, such as sunitinib and pexidartinib (PLX3397), primarily bind to the inactive conformation of KIT and are effective against ATP-binding pocket mutations (exons 13 and 14). However, they show limited efficacy against activation loop mutations, particularly those in exon 17.
The combination of this compound (a type I inhibitor targeting activation-loop mutations) with a type II inhibitor, such as sunitinib or pexidartinib, offers a promising strategy for broad mutation coverage. This approach allows for the simultaneous inhibition of both the active and inactive conformations of KIT, thereby addressing the polyclonal nature of resistance.
Clinical trials have explored the combination of this compound with sunitinib, demonstrating encouraging results in heavily pretreated GIST patients. This combination has shown clinical benefit with a median progression-free survival (PFS) of 12.1 months in patients with refractory GIST. Similarly, combinations of this compound with pexidartinib (PLX3397) are being investigated, with preliminary data indicating their potential to inhibit all common primary and secondary KIT mutations. The rationale is that this compound effectively targets the exon 17/18 mutations, while sunitinib or pexidartinib addresses the exon 13/14 mutations, providing a comprehensive inhibitory profile.
Addressing Diverse Mutational Profiles
This compound exhibits selective and potent inhibitory activity against primary KIT mutations, specifically those found in exons 9 and 11, which are common drivers of GIST nih.govwikipedia.org. Beyond primary mutations, this compound is also effective against secondary resistance mutations located in the activation loop of the KIT gene, notably those in exons 17 and 18, including the D816V mutation nih.govwikipedia.org. This broad spectrum of activity against critical KIT mutations positions this compound as a promising agent for addressing diverse mutational landscapes in GIST.
However, this compound demonstrates less efficacy against KIT mutations occurring in exons 13 and 14. This highlights a complementary profile when compared to other TKIs. For instance, imatinib, a first-line TKI for GIST, primarily targets KIT exon 9 and 11 mutations, but resistance frequently emerges through the acquisition of secondary mutations in exons 13, 14, 17, or 18 wikipedia.org. Sunitinib, a second-line TKI, is effective against ATP-binding pocket mutations in exons 13 and 14 but lacks activity against activation loop mutations in exons 17 and 18 wikipedia.org.
Preclinical investigations have underscored the efficacy of this compound across various mutational profiles. In studies utilizing mice xenografted with GIST tissues, this compound demonstrated good efficacy against tumors harboring primary KIT mutations (exons 9 and 11) as well as secondary resistant mutations (exons 17 and 18). Further supporting these findings, cell-free DNA (ctDNA) analysis from a Phase 1 clinical study revealed a decreasing trend in KIT exon 11, 17, and 18 mutation levels following this compound treatment nih.gov. Conversely, no significant decreases were observed for circulating KIT exon 13 mutations, which aligns with the preclinical selectivity data of this compound nih.gov.
The differential activity of this compound against specific KIT mutations is summarized in the table below:
| Mutation Location | This compound Activity | Imatinib Activity | Sunitinib Activity |
| Exon 9 (Primary) | Active | Active | Active |
| Exon 11 (Primary) | Active | Active | Active |
| Exon 13 (Secondary) | Less Effective | Resistant | Active |
| Exon 14 (Secondary) | Less Effective | Resistant | Active |
| Exon 17 (Secondary) | Active | Resistant | Ineffective |
| Exon 18 (Secondary) | Active | Resistant | Ineffective |
Preclinical Investigations of Synergy in Combination Therapies
Given the diverse mechanisms of resistance in GIST, particularly the emergence of secondary mutations that can limit the effectiveness of monotherapy, preclinical and clinical investigations have explored the synergistic potential of this compound in combination with other TKIs wikipedia.org. A key rationale for these combinations lies in the complementary inhibition profiles of different TKIs. This compound functions as a type I KIT inhibitor, targeting the active conformation of the kinase, while sunitinib is a type II KIT inhibitor, targeting the inactive conformation wikipedia.org. This allows for the co-targeting of distinct conformational states of the same kinase, thereby addressing a broader spectrum of oncogenic resistance mutations wikipedia.org.
Combinations involving this compound and other TKIs such as pexidartinib (PLX3397) or sunitinib are being investigated to achieve comprehensive inhibition of both common primary and secondary KIT mutations nih.gov. Preclinical data and early clinical findings suggest that combining this compound with sunitinib can be safely administered and lead to improved clinical outcomes in patients with heavily pretreated GIST wikipedia.org.
A non-randomized Phase 1b/2a clinical trial (NCT02401815) evaluated the therapeutic activity of this compound as a single agent and in combination with sunitinib or pexidartinib. The study demonstrated that the combination of this compound and sunitinib led to initial decreases in both exon 13-mutant and exon 14-mutant alleles, which correlated with observed clinical benefit wikipedia.org. This indicates that the combination therapy can overcome resistance mechanisms that this compound monotherapy might not fully address due to its limited activity against these specific mutations.
The clinical benefit observed in this trial highlights the synergistic potential of this compound in combination with sunitinib. The median progression-free survival (PFS) for patients treated with this compound monotherapy at a dose of 1000 mg daily was 5.75 months. In contrast, the combination of this compound and sunitinib achieved a median PFS of 12.1 months. Furthermore, the clinical benefit rate (CBR) for this compound monotherapy (1000 mg) was 50%, which significantly increased to 80% when this compound was administered in combination with sunitinib. These findings suggest that the combination approach effectively targets the full spectrum of primary and secondary KIT mutations, leading to enhanced therapeutic outcomes.
The following table summarizes key findings from the preclinical and early clinical investigations of this compound in combination therapies:
| Therapy Regimen | Median Progression-Free Survival (PFS) | Clinical Benefit Rate (CBR) | Mutational Coverage |
| This compound Monotherapy (1000 mg/day) | 5.75 months | 50% | Primary Exons 9/11, Secondary Exons 17/18 nih.govwikipedia.org |
| This compound + Sunitinib Combination | 12.1 months | 80% | Full spectrum of primary and secondary KIT mutations, including Exons 13/14 wikipedia.org |
Translational Research and Future Preclinical Directions
Utilization of Advanced Preclinical Models for Drug Testing and Tumor Biology Studies (e.g., Established PDX platforms)
Advanced preclinical models, particularly patient-derived xenograft (PDX) platforms, have been instrumental in evaluating the anti-tumor efficacy of PLX9486. These models are established by transplanting tumor tissue from consenting GIST patients into immunodeficient mice, allowing for the study of tumor biology and drug response in a relevant in vivo setting researchgate.netnih.govbiologists.com.
This compound has demonstrated anti-tumor efficacy in patient-derived imatinib-resistant GIST xenograft models researchgate.netnih.govresearchgate.net. For instance, in the UZLX-GIST9 PDX model (harboring KIT p.P577del;W557LfsX5;D820G mutations), this compound at 100 mg/kg/day significantly inhibited proliferation nih.gov. Similarly, in the MRL-GIST1 PDX model (with KIT p.W557_K558del;Y823D mutations), this compound treatment led to significant tumor regression and strong inhibition of mitogen-activated protein kinase (MAPK) activation nih.govresearchgate.net. Notably, the inhibitory effect on MAPK activation was evident even after a single dose of this compound nih.govresearchgate.net. These established GIST PDX models, which cover a range of relevant driver mutations, serve as a robust platform for preclinical drug testing and tumor biology studies researchgate.netnih.govbiologists.comresearchgate.net.
Table 1: Preclinical Efficacy of this compound in GIST PDX Models
| PDX Model | KIT Mutation(s) | Observed Efficacy | Key Pharmacodynamic Effect | Citation |
| UZLX-GIST9 | p.P577del;W557LfsX5;D820G | Significant inhibition of proliferation | Pronounced reduction in MAPK activation | nih.govresearchgate.net |
| MRL-GIST1 | p.W557_K558del;Y823D | Significant tumor regression | Strong inhibition of MAPK activation | nih.govresearchgate.net |
Identification and Monitoring of Molecular Biomarkers for Response and Resistance (e.g., Circulating Tumor DNA in preclinical models)
The identification and monitoring of molecular biomarkers, particularly circulating tumor DNA (ctDNA), are critical for assessing treatment response and detecting the emergence of resistance in preclinical models. ctDNA, composed of fragmented tumor-derived DNA released into the bloodstream, provides a dynamic and non-invasive means to track molecular changes within a tumor over time crownbio.comoup.commdpi.comoncotarget.com.
In studies involving this compound, ctDNA analysis has provided valuable insights into the compound's activity and resistance mechanisms. This compound monotherapy has been shown to reduce circulating KIT exon 17/18 mutations gistsupport.orgnih.govdrpress.org. Furthermore, when this compound was combined with sunitinib (B231), initial decreases in both exon 13-mutant and exon 14-mutant alleles were observed, which correlated with clinical benefit nih.gov. The reduction in ctDNA levels has been observed to trend with this compound exposure, highlighting its potential as a pharmacodynamic biomarker gistsupport.org. The ability of liquid biopsies to detect emerging resistance mutations in real-time makes them an invaluable tool for guiding therapeutic strategies crownbio.commdpi.comoncotarget.com.
Investigating Bypass Signaling Pathways in this compound Resistance
Resistance to tyrosine kinase inhibitors (TKIs), including those targeting KIT, can arise not only from acquired secondary mutations but also from the activation of bypass signaling pathways researchgate.netdovepress.com. When the primary oncogenic pathway is inhibited, alternative signaling routes can become activated, circumventing the drug's effect and leading to continued tumor growth dovepress.comoncotarget.com.
This compound primarily exerts its anti-tumor effects through the inhibition of KIT signaling nih.govresearchgate.net. However, the development of resistance often necessitates investigating these alternative pathways. While specific bypass pathways for this compound resistance are subject to ongoing research, general mechanisms of TKI resistance in GIST and other cancers involve the activation of pathways such as MAPK, PI3K/mTOR/PTEN, and other receptor tyrosine kinase (RTK) pathways like EGFR, MET, and IGF-1R dovepress.comoncotarget.com. Overcoming such resistance often requires a dual inhibition strategy, targeting both the primary oncogene driver and the activated bypass pathway dovepress.comoncotarget.com. For example, in preclinical studies, this compound treatment led to a pronounced reduction in MAPK activation, but no significant effect on KIT Y703 and Y719 phosphorylation was noted in certain PDX models, suggesting areas for further investigation into potential resistance mechanisms or specific KIT phosphorylation sites nih.govresearchgate.net.
Exploration of Unexplored Therapeutic Opportunities and Preclinical Combinations
The exploration of therapeutic opportunities and preclinical combinations is a critical aspect of this compound development, particularly given the challenge of drug resistance in cancer treatment. This compound exhibits complementary mutant selectivity compared to other KIT TKIs gistsupport.org. This characteristic makes it a suitable candidate for combination therapies designed to address the heterogeneity of resistance mutations.
Combinations of this compound with other agents, such as pexidartinib (B1662808) (PLX3397) or sunitinib, have shown potential to inhibit a broader spectrum of common primary and secondary KIT mutations gistsupport.org. Preclinical and clinical investigations have specifically explored the combination of this compound with sunitinib nih.govdrpress.orgnih.gov. This combination has demonstrated improved clinical outcomes and a broader inhibition profile against resistant KIT mutations; for instance, this compound targets exon 17/18 mutations, while sunitinib effectively inhibits exon 13 and 14 mutations nih.govdrpress.org. Beyond KIT inhibitors, preclinical studies have also indicated that combining mTOR inhibitors (e.g., Everolimus) with KIT inhibitors can be effective in imatinib-resistant GIST, suggesting further avenues for combination strategies to overcome resistance by targeting downstream signaling pathways drpress.org.
Q & A
Q. What is the primary mechanism of action of PLX9486, and how does it selectively target c-Kit mutations in preclinical models?
this compound is an orally bioavailable tyrosine kinase inhibitor that binds to and inhibits mutant forms of c-Kit, particularly primary mutations (exons 9 and 11) and activation loop mutations (exons 17 and 18). Its selectivity for these mutations reduces off-target effects and enhances tumor-specific activity. Preclinical studies demonstrate that this compound suppresses tumor cell proliferation by blocking c-Kit signaling pathways critical for cell differentiation and survival . Methodologically, researchers should validate c-Kit mutation profiles using sequencing (e.g., NGS) and correlate inhibition efficacy with cellular assays (e.g., kinase activity assays or apoptosis markers) .
Q. What clinical trial designs have been used to establish the safety and efficacy of this compound monotherapy in advanced solid tumors?
Phase I trials for this compound monotherapy employed dose-escalation protocols (250–1000 mg daily) to determine maximum tolerated dose (MTD) and pharmacokinetic (PK) profiles. Key endpoints included progression-free survival (PFS), objective response rate (ORR), and safety. For example, monotherapy at 1000 mg/day achieved a median PFS of 5.75 months in GIST patients, while lower doses (≤500 mg) showed limited efficacy. Researchers should adopt similar designs with PK/pharmacodynamic (PD) sampling to optimize dosing schedules .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects of this compound in combination with sunitinib or other TKIs?
Combination therapies require rigorous assessment of drug-drug interactions, overlapping toxicity profiles, and synergistic mechanisms. In a phase I/II trial, this compound (500–1000 mg) combined with sunitinib (25–37.5 mg) achieved a median PFS of 12.1 months in heavily pretreated GIST patients. Methodological recommendations include:
- Using preclinical models (e.g., patient-derived xenografts) to identify mutation-specific synergies.
- Incorporating circulating tumor DNA (ctDNA) analysis to monitor clonal evolution and resistance mechanisms during combination therapy.
- Employing adaptive trial designs to adjust dosing based on real-time PK/PD data .
Q. What methodologies resolve contradictions between ctDNA mutation profiles and clinical responses in this compound trials?
Discrepancies may arise when ctDNA analysis shows target inhibition (e.g., reductions in KIT exon 11/17/18 mutations) without corresponding clinical response (e.g., stable disease via RECIST). To address this:
Q. How should researchers optimize patient stratification for this compound trials to account for heterogeneous c-Kit mutation profiles?
Advanced stratification requires:
- Pre-screening for primary and secondary c-Kit mutations using tumor sequencing or ctDNA.
- Excluding patients with non-targetable mutations (e.g., KIT exon 13/14 variants unresponsive to this compound).
- Balancing cohorts based on prior therapy lines to reduce confounding variables, as seen in trials where 67% of participants had ≥3 prior therapies .
Q. What experimental approaches validate the efficacy of this compound in systemic mastocytosis (SM) beyond GIST?
Preclinical validation in SM models should:
- Test this compound against KIT D816V mutations (common in SM) using mast cell proliferation assays.
- Compare efficacy with midostaurin or avapritinib in vitro/in vivo.
- Design phase II trials (e.g., NCT04996875) with endpoints like serum tryptase reduction and symptom burden scores .
Methodological Guidelines
- Data Reproducibility : Follow Beilstein Journal guidelines for reporting experimental details, including compound synthesis, characterization, and PK/PD protocols to ensure reproducibility .
- Ethical Compliance : Adhere to phase I trial frameworks (e.g., NCT02401815) for informed consent, safety monitoring, and ctDNA data sharing .
- Statistical Rigor : Use survival analysis (Kaplan-Meier, log-rank tests) for PFS/OS comparisons and adjust for multiple testing in biomarker studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
